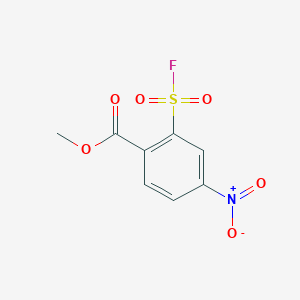

Methyl 2-(fluorosulfonyl)-4-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(fluorosulfonyl)-4-nitrobenzoate is an organic compound that features a fluorosulfonyl group and a nitro group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(fluorosulfonyl)-4-nitrobenzoate can be synthesized through a multi-step process. One common method involves the reaction of 4-nitrobenzoic acid with methanol in the presence of a catalyst to form methyl 4-nitrobenzoate. This intermediate is then subjected to fluorosulfonylation using fluorosulfonyl chloride (FSO2Cl) under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactionsThe reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(fluorosulfonyl)-4-nitrobenzoate undergoes several types of chemical reactions, including:

Substitution Reactions: The nitro group can be replaced by other functional groups through nucleophilic substitution.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The benzoate ester can be oxidized to form carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.

Major Products Formed

Substitution: Products include various substituted benzoates.

Reduction: The primary product is methyl 2-(fluorosulfonyl)-4-aminobenzoate.

Oxidation: The major product is 2-(fluorosulfonyl)-4-nitrobenzoic acid.

Scientific Research Applications

Methyl 2-(fluorosulfonyl)-4-nitrobenzoate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents.

Materials Science: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which methyl 2-(fluorosulfonyl)-4-nitrobenzoate exerts its effects involves interactions with various molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in click chemistry and bioorthogonal reactions, where the compound is used to label or modify biomolecules in a controlled manner .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate

- Methyl 4-nitrobenzoate

- Methyl 2-(chlorosulfonyl)-4-nitrobenzoate

Uniqueness

Methyl 2-(fluorosulfonyl)-4-nitrobenzoate is unique due to the presence of both a fluorosulfonyl group and a nitro group on the same molecule. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science .

Biological Activity

Methyl 2-(fluorosulfonyl)-4-nitrobenzoate is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its properties and applications.

Chemical Structure and Properties

This compound features a nitro group and a fluorosulfonyl moiety, which are known to influence the compound's reactivity and biological interactions. The presence of fluorine can enhance lipophilicity, potentially improving bioavailability in biological systems . The compound's structure is represented as follows:

Antimicrobial Properties

Recent studies have indicated that derivatives of compounds containing the fluorosulfonyl group exhibit varying degrees of antimicrobial activity. For instance, related compounds have shown effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL . These findings suggest that this compound may also possess similar properties, warranting further investigation.

Cytotoxicity and Safety Profiles

A notable aspect of biological evaluations is the assessment of cytotoxic effects. In vitro studies using cell lines have revealed that certain derivatives do not exhibit significant cytotoxicity against various tumor cell lines. For example, one study reported no inhibitory effects against six different tumor cell lines using an MTT assay, indicating a favorable safety profile for these compounds . This suggests that this compound may also be non-toxic at certain concentrations, making it a candidate for further development in therapeutic applications.

Synthesis and Evaluation

Research has focused on synthesizing this compound through various chemical pathways. One method involves the reaction of carboxylic acids with fluorosulfonylation agents under specific conditions, yielding products with significant structural diversity . Table 1 summarizes some key synthetic routes and yields for related compounds.

| Compound Name | Yield (%) | Reaction Conditions |

|---|---|---|

| 2-(Fluorosulfonyl)ethyl benzoate | 74 | CuO in dry acetonitrile under argon |

| Methyl 2-(fluorosulfonyl)acetate | 85 | Reaction with methyl chloroacetate |

Mechanistic Insights

The mechanism of action for compounds containing the fluorosulfonyl group often involves interactions at the molecular level that can inhibit critical biological pathways. For instance, it has been suggested that these compounds may interfere with enzyme functions or cellular signaling processes, although specific mechanisms for this compound remain to be elucidated .

Properties

Molecular Formula |

C8H6FNO6S |

|---|---|

Molecular Weight |

263.20 g/mol |

IUPAC Name |

methyl 2-fluorosulfonyl-4-nitrobenzoate |

InChI |

InChI=1S/C8H6FNO6S/c1-16-8(11)6-3-2-5(10(12)13)4-7(6)17(9,14)15/h2-4H,1H3 |

InChI Key |

YDRAFJIAOGERCX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.